- Rv3389C from Mycobacterium tuberculosis, a member of the (R)-specific hydratase/dehydratase familyBiochimica et Biophysica Acta, 2007, 1774(2), 303-311,
Cas no 917-42-0 (Coenzyme A, S-[(3S)-3-hydroxydodecanoate])
![Coenzyme A, S-[(3S)-3-hydroxydodecanoate] structure](https://ja.kuujia.com/scimg/cas/917-42-0x500.png)
Coenzyme A, S-[(3S)-3-hydroxydodecanoate] 化学的及び物理的性質
名前と識別子
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- Coenzyme A, S-[(3S)-3-hydroxydodecanoate]
- Coenzyme A, S-(3-hydroxydodecanoate), L-(+)- (8CI)
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- インチ: 1S/C33H58N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t21-,22-,26-,27-,28+,32-/m1/s1
- InChIKey: IJFLXRCJWPKGKJ-IGYWURMESA-N
- ほほえんだ: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C[C@H](O)CCCCCCCCC)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O
じっけんとくせい
- 密度みつど: 1.65±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 1.16±0.50(Predicted)
Coenzyme A, S-[(3S)-3-hydroxydodecanoate] 合成方法
ごうせいかいろ 1
2.1R:Tris buffer, S:H2O, S:THF, pH 8.7
3.1R:Coenzyme II, reduced, R:C:331767-07-8, S:H2O, 25°C, pH 7
ごうせいかいろ 2
1.2R:EtN(Pr-i)2, S:CH2Cl2, 14 h, -50°C
1.3R:NaOH, S:H2O, S:THF, 2 h, rt
2.1R:EtN(Pr-i)2, R:PyBOP, S:H2O, S:THF, 5 h, rt
- Structural Basis of Functional Group Activation by Sulfotransferases in Complex Metabolic PathwaysACS Chemical Biology, 2012, 7(12), 1994-2003,
Coenzyme A, S-[(3S)-3-hydroxydodecanoate] Raw materials
Coenzyme A, S-[(3S)-3-hydroxydodecanoate] Preparation Products
Coenzyme A, S-[(3S)-3-hydroxydodecanoate] 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
Coenzyme A, S-[(3S)-3-hydroxydodecanoate]に関する追加情報
Coenzyme A, S-[(3S)-3-hydroxydodecanoate] and Its Significance in Modern Biochemical Research
Coenzyme A, S-[(3S)-3-hydroxydodecanoate], a compound with the CAS number 917-42-0, represents a fascinating derivative of coenzyme A (CoA) that has garnered significant attention in the field of biochemical research. This compound is particularly noteworthy due to its unique structural properties and its role in various metabolic pathways. Coenzyme A, S-[(3S)-3-hydroxydodecanoate], also known as S-(3S)-hydroxydodecanoyl-CoA, is a modified form of CoA where the dodecanoyl group is attached to the serine residue at the 3-position of the pantothenate moiety. This modification imparts distinct biochemical functions and has been extensively studied for its implications in lipid metabolism, energy production, and cellular signaling.
The structure of Coenzyme A, S-[(3S)-3-hydroxydodecanoate] is characterized by a hydroxyl group on the dodecanoyl chain, which makes it a crucial intermediate in various biochemical processes. This compound is particularly relevant in the context of beta-oxidation of fatty acids and the synthesis of complex lipids. The presence of the (3S) configuration at the hydroxyl group is significant as it influences the enzyme specificity and reactivity, making this compound a key player in metabolic regulation.
In recent years, significant advancements have been made in understanding the role of S-(3S)-hydroxydodecanoyl-CoA in cellular metabolism. Research has highlighted its importance in energy homeostasis, particularly under conditions of fasting or nutrient deprivation. Studies have demonstrated that this compound acts as a critical regulator of mitochondrial function, influencing both fatty acid oxidation and ATP production. The unique structural features of Coenzyme A, S-[(3S)-3-hydroxydodecanoate] allow it to interact with specific enzymes that are involved in these pathways, thereby modulating metabolic flux.
One of the most compelling areas of research involving S-(3S)-hydroxydodecanoyl-CoA is its role in lipid metabolism. This compound has been shown to play a pivotal role in the synthesis and degradation of complex lipids such as triglycerides and phospholipids. The hydroxyl group on the dodecanoyl chain facilitates its participation in enzymatic reactions that are essential for lipid transport and storage. Additionally, studies have indicated that this compound may influence cholesterol metabolism, suggesting its potential importance in maintaining cardiovascular health.
The therapeutic potential of Coenzyme A, S-[(3S)-3-hydroxydodecanoate] has also been explored in various preclinical studies. Researchers have investigated its effects on metabolic disorders such as obesity and type 2 diabetes. The findings suggest that this compound may help improve insulin sensitivity and enhance glucose uptake by cells. Furthermore, its ability to modulate lipid metabolism could make it a valuable candidate for developing treatments aimed at reducing hyperlipidemia and related complications.
In conclusion, Coenzyme A, S-[(3S)-3-hydroxydodecanoate] (CAS no. 917-42-0) is a multifaceted compound with significant implications in biochemical research. Its unique structural features and roles in metabolic pathways make it a critical player in energy production, lipid metabolism, and cellular signaling. The ongoing research into this compound holds promise for advancing our understanding of metabolic diseases and developing novel therapeutic strategies.
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